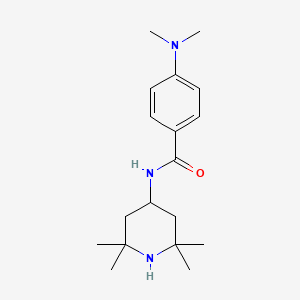![molecular formula C17H24N6O2 B5556668 5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also has an oxadiazole ring and an amine group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amine group could participate in reactions like acylation or alkylation, while the oxadiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability would be determined experimentally. These properties are influenced by factors like molecular structure, polarity, and intermolecular forces .Aplicaciones Científicas De Investigación
Pyrolysis and Synthesis
One research application involves the preparation and pyrolysis of related compounds, such as 1-(pyrazol-5-yl)-1,2,3-triazoles. These are prepared via cycloaddition processes and undergo flash vacuum pyrolysis to yield pyrazolo[1,5-a]pyrimidin-7-ones. Such processes are significant in understanding the chemical properties and potential applications of these compounds (Clarke, Mares, & Mcnab, 1997).
Antimicrobial Activities
Some derivatives of this compound, specifically 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in exploring the potential of these compounds in medical applications, especially in combating microbial infections (Bektaş et al., 2010).
Antitumor and Antimicrobial Activities
The compound's derivatives have also been used in the synthesis of N-arylpyrazole-containing enaminones, which show significant antitumor and antimicrobial activities. This is particularly relevant in the field of pharmaceutical research, offering avenues for the development of new anticancer and antimicrobial agents (Riyadh, 2011).
Selective Cyclization Modes
Research into selective cyclization modes of related compounds, such as methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates, leads to the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines. These studies contribute to a deeper understanding of the chemical behavior of such compounds under different conditions (Sweidan et al., 2020).
Crystal Structure and Biological Activity
Investigations into the crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidin derivatives are also notable. These studies provide essential insights into the structure-activity relationships, which are fundamental in drug design and development (Jiu-fu et al., 2015).
Antiviral Activity
The synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues has been explored for their antiviral activities, especially against human cytomegalovirus and herpes simplex virus type 1. This is particularly significant in the field of antiviral drug discovery (Saxena, Coleman, Drach, & Townsend, 1990).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-ethyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-13-9-16(23-17(18-13)11(2)12(3)20-23)22(4)10-15-19-14(21-25-15)7-8-24-5/h9H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEPQXOIDGZDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)N(C)CC3=NC(=NO3)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)


![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)